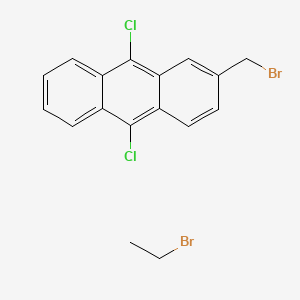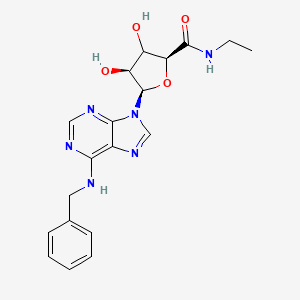
N6-Bencil-5'-etilcarboxamido Adenosina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzyl-5’-ethylcarboxamido Adenosine is a selective agonist for the A3 adenosine receptor. This compound is known for its high affinity and specificity towards the A3 subtype of adenosine receptors, which are involved in various physiological processes including inflammation, immune response, and cell proliferation .
Aplicaciones Científicas De Investigación
N6-Benzyl-5’-ethylcarboxamido Adenosine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Employed in research on cell signaling pathways and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors.
Mecanismo De Acción
Target of Action
The primary target of N6-Benzyl-5’-ethylcarboxamido Adenosine is the A3 adenosine receptor . This receptor is a protein that plays a crucial role in many biological functions such as signal transduction and regulation of heart rate.
Mode of Action
N6-Benzyl-5’-ethylcarboxamido Adenosine acts as a selective agonist for the A3 adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N6-Benzyl-5’-ethylcarboxamido Adenosine binds to the A3 adenosine receptor, activating it.
Análisis Bioquímico
Biochemical Properties
N6-Benzyl-5’-ethylcarboxamido Adenosine interacts with the A3 adenosine receptor, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions is selective, meaning that N6-Benzyl-5’-ethylcarboxamido Adenosine binds preferentially to the A3 receptor over other types of adenosine receptors .
Molecular Mechanism
The molecular mechanism of N6-Benzyl-5’-ethylcarboxamido Adenosine involves its binding to the A3 adenosine receptor This binding can lead to changes in gene expression and may result in the activation or inhibition of enzymes
Metabolic Pathways
N6-Benzyl-5’-ethylcarboxamido Adenosine is likely involved in the adenosine receptor metabolic pathway due to its interaction with the A3 adenosine receptor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyl-5’-ethylcarboxamido Adenosine typically involves the modification of adenosineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of N6-Benzyl-5’-ethylcarboxamido Adenosine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N6-Benzyl-5’-ethylcarboxamido Adenosine undergoes various chemical reactions including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to modify the oxidation state of the molecule, affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized adenosine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzyladenosine: Another selective A3 adenosine receptor agonist but lacks the ethylcarboxamido group.
N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist, differing in receptor subtype specificity.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: A potent A3 adenosine receptor agonist with a different substitution pattern.
Uniqueness
N6-Benzyl-5’-ethylcarboxamido Adenosine is unique due to its high selectivity and affinity for the A3 adenosine receptor, making it a valuable tool in research and potential therapeutic applications. Its specific structure allows for targeted modulation of the A3 receptor, which is not as effectively achieved by other similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of the amine group of adenosine, followed by the introduction of the benzyl and ethylcarboxamido groups at the N6 and 5' positions, respectively. The final step involves deprotection of the amine group to obtain the target compound.", "Starting Materials": ["Adenosine", "Benzyl chloride", "Ethyl chloroformate", "Triethylamine", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide"], "Reaction": [ { "Step 1": "Protection of the amine group of adenosine using benzyl chloride and triethylamine in methanol to obtain N6-benzyl adenosine." }, { "Step 2": "Introduction of the ethylcarboxamido group at the 5' position using ethyl chloroformate and diisopropylethylamine in dichloromethane to obtain N6-benzyl-5'-ethylcarboxamido adenosine." }, { "Step 3": "Deprotection of the amine group using hydrochloric acid and sodium bicarbonate in water to obtain the target compound N6-Benzyl-5'-ethylcarboxamido Adenosine." } ] } | |
Número CAS |
152918-32-6 |
Fórmula molecular |
C19H22N6O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
Clave InChI |
VVHDYJFDZYHAMR-QCUYGVNKSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES canónico |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Sinónimos |
1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide; N6-Benzyl-NECA; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


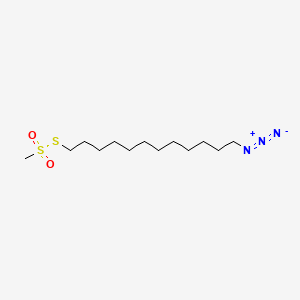
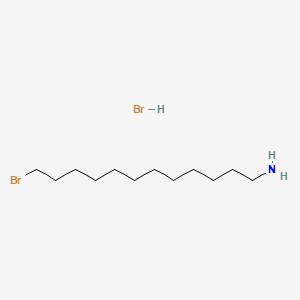
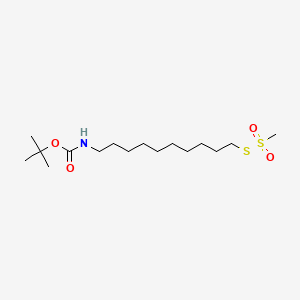

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


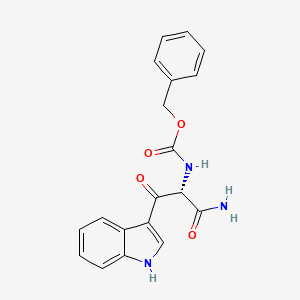
![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)

